molecular formula C9H12N2O3S B112677 Tert-butyl 4-formylthiazol-2-ylcarbamate CAS No. 494769-34-5

Tert-butyl 4-formylthiazol-2-ylcarbamate

Cat. No. B112677
M. Wt: 228.27 g/mol
InChI Key: WJJQIZYBOFGKLA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-formylthiazol-2-ylcarbamate is characterized by the presence of a thiazol-2-ylcarbamate group attached to a tert-butyl group. The exact structure can be further confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impacts

Research on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), has focused on their widespread use in industrial and commercial products to prevent oxidative reactions. Studies have explored the environmental occurrence, human exposure, and toxicity of these compounds. The findings suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research directions include investigating the environmental behaviors of novel high molecular weight SPAs and developing SPAs with lower toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Decomposition of Organic Compounds in Environmental Applications

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the feasibility of applying radio frequency (RF) plasma for decomposing and converting organic compounds like MTBE. This method presents an alternative for decomposing and converting MTBE into less harmful substances, indicating a potential application for Tert-butyl 4-formylthiazol-2-ylcarbamate in environmental remediation or transformation processes (Hsieh et al., 2011).

Catalysis and Chemical Transformations

Research on catalytic processes, particularly non-enzymatic kinetic resolution, sheds light on the development of chiral catalysts for asymmetric reactions. This area of study could offer insights into the synthesis and applications of Tert-butyl 4-formylthiazol-2-ylcarbamate in producing enantiopure compounds or facilitating specific chemical transformations with high enantioselectivity and yield (Pellissier, 2011).

properties

IUPAC Name

tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJQIZYBOFGKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630939
Record name tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formylthiazol-2-ylcarbamate

CAS RN

494769-34-5
Record name tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Hydroxymethyl-thiazol-2-yl)-carbamic acid tert-butyl ester (1.62 g, 6.95 mmol) was dissolved in 30 ml dichloromethane. Mangan(IV)oxid (3.65 g, 41.7 mmol) was added and the reaction mixture stirred at reflux for 2 hrs. The suspension was filtered through a dicalite speed plus pad and washed with dichloromethane. The solvents were evaporated and the desired compound was obtained as a light yellow solid (1.25 g, 78%), MS: m/e=229.2 (M+H+).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mangan(IV)oxid
Quantity
3.65 g
Type
reactant
Reaction Step Two

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